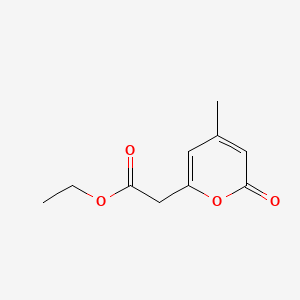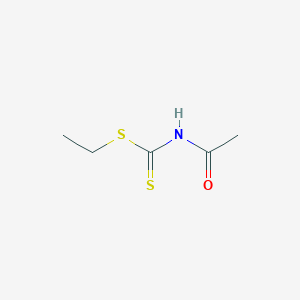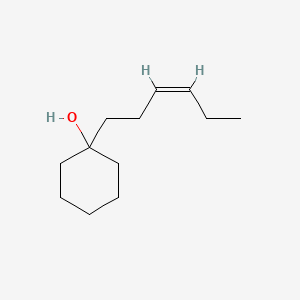![molecular formula C20H20Cl2MgO6 B12653156 Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate CAS No. 29413-62-5](/img/structure/B12653156.png)
Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate is a chemical compound with the molecular formula C20H20Cl2MgO6. It is known for its unique structure, which includes a magnesium ion coordinated with two 2-[(4-chloro-O-tolyl)oxy]propionate ligands. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate typically involves the reaction of 2-[(4-chloro-O-tolyl)oxy]propionic acid with a magnesium salt, such as magnesium chloride. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium 2-[(4-chloro-2-methylphenyl)oxy]propanoate
- Magnesium 2-[(4-chloro-3-methylphenyl)oxy]propanoate
- Magnesium 2-[(4-chloro-4-methylphenyl)oxy]propanoate
Uniqueness
Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
29413-62-5 |
|---|---|
Formule moléculaire |
C20H20Cl2MgO6 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
magnesium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/2C10H11ClO3.Mg/c2*1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h2*3-5,7H,1-2H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
GQAUCEDULBAZQL-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)

